Ethyl 3,4-difluorobenzoate

Description

Significance of Fluoroaromatic Compounds in Contemporary Organic Chemistry

Fluoroaromatic compounds, organic molecules containing one or more fluorine atoms attached to an aromatic ring, have become indispensable in contemporary organic chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties compared to its non-fluorinated counterparts. 20.210.105 This is due to fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

The incorporation of fluorine can enhance key properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. coherentmarketinsights.comchemimpex.com Improved metabolic stability arises because the strong C-F bond is resistant to cleavage by metabolic enzymes, prolonging the drug's active life in the body. coherentmarketinsights.com Consequently, fluorine-containing aromatics are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, analgesics, and antibacterials. researchgate.net The global market for fluoro-organic compounds is expanding, driven by their increasing use in the pharmaceutical and agrochemical industries. coherentmarketinsights.com

Beyond medicine, fluoroaromatics are crucial in materials science for creating high-performance polymers, liquid crystals, and other advanced materials. researchgate.net The presence of fluorine can bestow enhanced thermal stability and specific optical properties. researchgate.net The development of new synthetic methods to create molecules with multiple C-F bonds is an active area of research, aiming to produce novel materials and bioactive compounds. researchgate.netresearchgate.net

Academic and Industrial Relevance of Ethyl 3,4-Difluorobenzoate

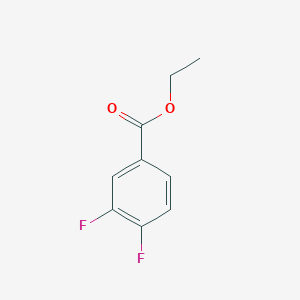

This compound (CAS No. 144267-96-9) is a specific fluoroaromatic compound that serves as a key building block and intermediate in organic synthesis. wychem.comsymaxlaboratories.net Its structure, featuring a benzene (B151609) ring substituted with two adjacent fluorine atoms and an ethyl ester group, makes it a versatile reagent for creating more complex molecules. matrix-fine-chemicals.com

In academic research, difluorinated benzoate (B1203000) esters are subjects of study in catalysis and synthetic methodology. For instance, research into the cobalt-catalyzed C(sp²)–H borylation of benzoate esters has demonstrated that substrates like 2,3-difluorinated esters undergo highly selective functionalization. nih.gov This type of selective reaction is fundamental for building complex molecular architectures from simpler precursors.

Industrially, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comwychem.com Like its isomers, it is a valuable precursor for biologically active molecules, where the difluorophenyl moiety can enhance efficacy and pharmacokinetic properties. chemimpex.com It is also used in the development of fine chemicals for the electronics and specialized materials markets. wychem.com The compound's utility in classical organic reactions, such as the Bouveault-Blanc reduction to produce primary alcohols, further highlights its role as a versatile intermediate in chemical manufacturing. alfa-chemistry.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 144267-96-9 wychem.commatrix-fine-chemicals.comscbt.com |

| Molecular Formula | C₉H₈F₂O₂ matrix-fine-chemicals.comscbt.com |

| Molecular Weight | 186.16 g/mol scbt.com |

| Appearance | Colorless to light yellow liquid sigmaaldrich.com |

| Boiling Point | 96°C at 15 mmHg |

| Density | 1.22 g/mL |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIWNSXGZXESSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371890 | |

| Record name | ethyl 3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144267-96-9 | |

| Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144267-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144267969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144267-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Mechanistic Investigations Involving Ethyl 3,4 Difluorobenzoate

Nucleophilic Substitution Reactions at Halogenated Positions

The fluorine atoms on the aromatic ring of ethyl 3,4-difluorobenzoate are subject to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the ester group activates the ring towards attack by nucleophiles. The position of substitution is influenced by the electronic properties of the substituents.

In a related compound, ethyl 3-bromo-4,5-difluorobenzoate, the bromine atom is susceptible to replacement by various nucleophiles like amines and thiols. smolecule.com This suggests that in this compound, while fluorine is a poorer leaving group than bromine, such reactions could potentially occur under specific conditions, likely favoring the para-position to the ester group due to resonance stabilization of the Meisenheimer complex intermediate.

Research on analogous fluoroquinolones demonstrates the synthetic utility of SNAr reactions on fluorinated benzene (B151609) rings. For instance, the C-7 fluorine of a fluoroquinolone core is readily displaced by primary or secondary amines to generate a variety of analogs. nih.gov This highlights the general reactivity of fluorine on an activated aromatic ring towards nucleophilic substitution.

Ester Hydrolysis and Reduction Transformations

The ethyl ester group of this compound can undergo typical ester reactions such as hydrolysis and reduction.

Hydrolysis: The ester can be cleaved under acidic or basic conditions to yield 3,4-difluorobenzoic acid and ethanol (B145695). smolecule.com This reaction is a standard method for the synthesis of the corresponding carboxylic acid. For example, hydrolysis of related ethyl esters has been achieved using lithium hydroxide. nih.gov

Reduction: The ester group can be reduced to the corresponding alcohol, (3,4-difluorophenyl)methanol. smolecule.com A common and effective reducing agent for this transformation is lithium aluminum hydride.

These transformations provide pathways to other valuable difluorinated building blocks for organic synthesis.

Oxidative Reaction Mechanisms

While the aromatic ring of this compound is relatively electron-deficient and thus less prone to electrophilic attack, oxidative reactions can be directed at other parts of the molecule or in the context of broader reaction schemes.

In a study on the synthesis of a retinoic acid receptor agonist, a related difluorobenzamide derivative was synthesized from ethyl 4-amino-2,6-difluorobenzoate. tandfonline.com This highlights the use of such compounds in building more complex molecules that may undergo oxidative transformations at other sites. For instance, a key step in that synthesis involved the photochemical benzylic oxidation of a tetralin substrate to a benzoic acid. tandfonline.com

Furthermore, iron trichloride (B1173362) has been shown to catalyze the deprotonative dimerization of ethyl 2,4-difluorobenzoate under an oxygen atmosphere, suggesting that under certain catalytic conditions, oxidative coupling of this compound could be feasible. nih.gov

Photochemical Transformations and Rearrangements

The photochemistry of aryl azides derived from fluorinated benzoic acid esters has been a subject of detailed investigation, revealing complex rearrangement pathways.

Photolysis of Aryl Azide (B81097) Derivatives and Product Elucidation

The photolysis of aryl azides is a common method to generate highly reactive nitrenes, which can then undergo a variety of transformations. d-nb.info The study of the photolysis of ethyl 3-azido-4,6-difluorobenzoate in 2,2,2-trifluoroethanol (B45653) has led to the identification of several products, including a previously unreported azoxybenzene (B3421426) derivative. researchgate.net The structural elucidation of these photoproducts often requires a combination of spectroscopic techniques like NMR, MS, and UV spectroscopy, along with comparison to synthetic standards. researchgate.net

Photoinduced Electrocyclization and Rearrangement Pathways

Research on the photolysis of ethyl 3-azido-4,6-difluorobenzoate in the presence of oxygen has revealed a regioselective pathway to ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate. rsc.orgacs.orgdokumen.pubrsc.org This transformation is proposed to proceed through a series of intermediates as detailed in the table below. rsc.org

| Step | Intermediate | Transformation |

|---|---|---|

| 1 | Nitrene | Formed from the photolysis of the aryl azide. |

| 2 | Ketenimine | Generated from the nitrene. |

| 3 | Bicyclic intermediate | Formed via a photoinduced electrocyclization of the ketenimine. |

| 4 | Final Spiro Product | Obtained through a rearrangement of the bicyclic intermediate. |

The mechanism and the structure of the final spiro compound were elucidated using multinuclear solution NMR spectroscopy and supported by DFT calculations. rsc.org

Biotransformation and Biodegradation Studies of Fluoroaromatic Esters

The environmental fate of fluoroaromatic compounds is of significant interest due to their widespread use in pharmaceuticals and agrochemicals. researchgate.net While the carbon-fluorine bond is exceptionally strong, microorganisms have evolved pathways to metabolize some fluorinated molecules. researchgate.net

Generally, monofluorinated aromatic compounds like fluorobenzoates can be catabolized by microorganisms through oxygenase-catalyzed pathways, leading to fluorocatechols and fluoromuconic acids. researchgate.net However, the biotransformation of more complex or highly fluorinated compounds can be challenging. researchgate.net

Enzymatic Interactions and Metabolic Pathway Investigations

The biotransformation of this compound is fundamentally governed by its interactions with specific enzymes that can recognize and catalyze reactions on the fluorinated ring and the ester group. Carbonyl compounds, including esters like this compound, are recognized as crucial intermediates in various metabolic pathways. scbt.com The presence of fluorine atoms can significantly alter a compound's electronic properties, influencing its reactivity and interaction with enzyme active sites.

Investigations into the degradation of fluorobenzoates have identified several key enzymes responsible for C-F bond cleavage. In anaerobic pathways, the initial activation of the substrate to its coenzyme A thioester is a common strategy. For 4-fluorobenzoate (B1226621), this is followed by the action of benzoyl-CoA reductase (BCR), an enzyme that performs an ATP-dependent reductive defluorination. nih.gov For 2-fluorobenzoate, the key defluorinating enzymes are enoyl-CoA hydratases/hydrolases, which act on downstream intermediates of the benzoyl-CoA pathway. nih.govfrontiersin.org These enzymes, including dienoyl-CoA hydratase (DCH) and 6-oxo-1-enoyl-CoA hydrolase/hydratase, catalyze the addition of water to a fluorinated enoyl-CoA, leading to an unstable α-fluorohydrin intermediate that subsequently eliminates fluoride (B91410). nih.govfrontiersin.org

In aerobic bacteria, dioxygenases play a pivotal role. The degradation of 2,5-difluorobenzoate is initiated by a 1,2-dioxygenase in Pseudomonas putida, which leads to the formation of 4-fluorocatechol. researchgate.net Another relevant enzyme is 4-fluorobenzoate dehalogenase, found in Aureobacterium sp., which directly hydrolyzes 4-fluorobenzoate to 4-hydroxybenzoate. researchgate.net

Beyond degradation, this compound may also act as an inhibitor of certain enzymes. Research has suggested that it could potentially inhibit cytochrome P450 enzymes, specifically CYP1A2, which is involved in the metabolism of numerous drugs. This inhibitory action is significant for understanding potential drug-drug interactions. The unique structure of fluorinated compounds like this compound makes them valuable probes for studying enzyme interactions and metabolic pathways. smolecule.com

| Enzyme | Source Organism | Substrate | Function/Role | Reference |

|---|---|---|---|---|

| Benzoyl-CoA Reductase (BCR) | Thauera aromatica | 4-Fluorobenzoyl-CoA | Catalyzes ATP-dependent reductive defluorination to Benzoyl-CoA. nih.gov | nih.govasm.org |

| Enoyl-CoA Hydratase/Hydrolase | Anaerobic Bacteria | Fluorinated enoyl-CoA intermediates | Catalyzes hydration and subsequent defluorination via an α-fluorohydrin intermediate. nih.govfrontiersin.org | nih.govfrontiersin.orgresearchgate.net |

| 4-Fluorobenzoate Dehalogenase | Aureobacterium sp. | 4-Fluorobenzoate | Direct hydrolytic defluorination to 4-hydroxybenzoate. researchgate.net | researchgate.net |

| Dioxygenases | Pseudomonas putida | Difluorobenzoates | Initiates aerobic degradation by hydroxylating the aromatic ring. researchgate.net | researchgate.net |

| Benzoate-CoA Ligase | Anaerobic Bacteria | Fluorobenzoates | Activates the substrate to its CoA thioester for entry into the degradation pathway. frontiersin.org | frontiersin.org |

| Cytochrome P450 (CYP1A2) | Human | This compound (potential) | Potential for inhibition, affecting metabolism of other drugs. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Ethyl 3,4-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are employed to map out the proton, carbon, and fluorine frameworks of the molecule, respectively.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of both the ethyl ester group and the substituted aromatic ring. The ethyl group gives rise to two distinct signals: a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, resulting from coupling to each other.

The aromatic region of the spectrum is more complex, showing signals for the three protons on the difluorinated benzene (B151609) ring. The chemical shifts and splitting patterns of these protons are influenced not only by their proximity to each other but also by coupling to the adjacent fluorine atoms (³JH-F and ⁴JH-F), resulting in complex multiplets. Analysis of these multiplets is crucial for confirming the 3,4-substitution pattern. In related studies of fluorinated benzoates, ¹H NMR analysis, often in conjunction with mass spectrometry and other techniques, has been essential for the structural elucidation of reaction products. researchgate.net

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ethyl –CH₃ | ~1.3-1.4 | Triplet (t) |

| Ethyl –OCH₂– | ~4.3-4.4 | Quartet (q) |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the methyl and methylene carbons of the ethyl group, the carbonyl carbon of the ester, and the four unique carbons of the aromatic ring (symmetry makes the C-1/C-2 and C-5/C-6 pairs non-equivalent).

The chemical shifts are highly informative: the sp³ hybridized carbons of the ethyl group appear in the upfield region, the sp² hybridized aromatic carbons appear in the midfield region, and the carbonyl carbon is characteristically found in the downfield region (160-180 ppm). The carbons directly bonded to fluorine (C-3 and C-4) exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which is a key diagnostic feature for identifying these atoms in the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Ethyl –C H₃ | 10-20 |

| Ethyl –OC H₂– | 60-70 |

| Aromatic C -H, C -CO | 110-140 |

| Aromatic C -F | 145-160 (with C-F coupling) |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. In this compound, the two fluorine atoms are in chemically non-equivalent environments (one is ortho to the ester group, the other is meta) and are therefore expected to produce two distinct signals in the ¹⁹F NMR spectrum. These signals will appear as doublets due to coupling to each other (³JF-F).

Furthermore, each signal will exhibit finer splitting due to smaller couplings to the nearby aromatic protons. The chemical shifts of these fluorine atoms are indicative of their electronic environment. In studies involving related fluorinated compounds, ¹⁹F NMR has been successfully used for quantitative analysis, such as determining the amount of drug loading in a delivery system or tracking reaction progress. rsc.org Such quantitative NMR (qNMR) methods rely on specific parameters like extended relaxation delays to ensure accurate signal integration. rsc.org

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| F-3 | -110 to -140 | Doublet of multiplets (dm) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In Electron Impact Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.16 g/mol ).

Common fragmentation pathways for benzoate (B1203000) esters include the loss of the ethoxy group (•OCH₂CH₃) to give a benzoyl cation fragment, or the loss of an ethyl radical (•CH₂CH₃) followed by the loss of carbon dioxide. The presence and relative abundance of these fragment ions provide a fingerprint that helps confirm the molecular structure.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | m/z (Predicted) | Identity |

|---|---|---|

| [C₉H₈F₂O₂]⁺ | 186 | Molecular Ion [M]⁺ |

| [C₇H₃F₂O]⁺ | 157 | [M - C₂H₅]⁺ |

| [C₇H₃F₂]⁺ | 127 | [M - COOC₂H₅]⁺ |

Tandem Mass Spectrometry (MS/MS) provides an even greater level of structural detail. In an MS/MS experiment, a specific ion from the initial mass spectrum (a "parent" ion), such as the molecular ion at m/z 186, is selected, isolated, and then subjected to further fragmentation to produce a series of "daughter" ions.

This technique is invaluable for distinguishing between isomers and for elucidating complex structures. For instance, in the structural analysis of photoproducts from a related compound, ethyl 3-azido-4,6-difluorobenzoate, MS/MS was employed to confirm and aid in the structural assignments of the various components in a complex reaction mixture. researchgate.net By analyzing the specific daughter ions produced from the this compound parent ion, one could unequivocally confirm the connectivity of the atoms and differentiate it from other isomers, such as Ethyl 2,4-difluorobenzoate.

Chromatographic Analysis for Purity and Mixture Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from reaction mixtures, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two powerful methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. The technique is widely used for assay determination and to monitor the progress of synthesis reactions. For purity assessment, a common approach involves using a reversed-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. The retention time of the compound under specific conditions is compared with that of a pure standard to confirm its identity and purity.

The analysis of related fluorinated compounds, such as 3,4-difluorophenylboronic acid, also utilizes HPLC with an octadecyl bonded silica (B1680970) packed column and a mobile phase of distilled water and acetonitrile, sometimes with the addition of phosphoric acid to improve separation and avoid peak tailing. google.com This methodology underscores the effectiveness of reversed-phase HPLC for analyzing fluorinated benzene derivatives, allowing for precise measurement and quality control. google.com

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC, making it a valuable tool for the detailed analysis of this compound and its derivatives. UPLC systems are available for analyzing this compound and its precursors, such as 4-Amino-3-fluorobenzoic acid. bldpharm.combldpharm.com When coupled with high-resolution mass spectrometry (HRMS), UPLC is particularly effective for the characterization of complex mixtures and the identification of trace impurities. rsc.org For instance, UPLC traces have been used to monitor the separation and purity of isomers of related fluorinated dimers, demonstrating the technique's capability in handling complex analytical challenges. rsc.org

X-ray Diffraction Studies for Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise data on molecular geometry and intermolecular interactions. While a specific single-crystal structure for this compound is not widely reported in public literature, extensive crystallographic studies on its immediate precursor, 3,4-Difluorobenzoic acid, and closely related derivatives like Ethyl 4-amino-3,5-difluorobenzoate, offer significant insights into the structural characteristics imparted by the difluorinated phenyl ring. nih.goviucr.org

Single-crystal X-ray diffraction studies have been successfully conducted on intermediates and derivatives of this compound, revealing detailed structural information. For example, the crystal structure of 3,4-Difluorobenzoic acid has been determined and is available in the Cambridge Structural Database (CCDC Number: 881260). nih.gov

Furthermore, a comprehensive study on intermediates for a visible-light-responsive azobenzene (B91143) derivative provided the crystal structures of 4-amino-3,5-difluorobenzonitrile (B171853) and Ethyl 4-amino-3,5-difluorobenzoate. iucr.orgresearchgate.net The latter, a close analogue of the subject compound, was found to have a monoclinic crystal system with the space group P2₁/c. Such studies are crucial for understanding how fluorine substitution influences crystal packing and solid-state conformation. iucr.org

| Compound | Crystal System | Space Group | Reference |

| 4-amino-3,5-difluorobenzonitrile | Monoclinic | P21/n | researchgate.net |

| Ethyl 4-amino-3,5-difluorobenzoate | Monoclinic | P2₁/c |

Crystallographic analysis of derivatives provides precise measurements of bond lengths and angles, revealing the electronic and steric effects of fluorine substitution. In the crystal structure of intermediates like 4-amino-3,5-difluorobenzonitrile, the presence of highly electronegative fluorine atoms significantly distorts the bond angles of the phenyl ring compared to non-fluorinated analogues. iucr.org For example, the C6–C5–C4 angle is more acute [114.5 (1)°] than other angles in the ring, a direct consequence of the fluorine substituents. researchgate.net

Studies on Ethyl 4-amino-3,5-difluorobenzoate and related molecules show that the phenyl rings possess a quinoid character due to the para-positioning of donor (amino) and acceptor (ester) groups. researchgate.net The bond lengths and angles are comparable to related structures, though the fluorine atoms introduce subtle but important geometric changes. researchgate.net The C-F bond length is typically around 1.35 Å.

Selected Bond Lengths (Å) in a Derivative (diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)) iucr.org

| Bond | Length (Å) |

| C-C (ring, avg.) | ~1.34-1.37 |

| N=N | 1.252 (3) |

Data from a related azobenzene derivative provides context on typical bond lengths in similar fluorinated systems.

Intermolecular forces, such as hydrogen bonds and π-stacking, govern the crystal packing and stability of molecular solids. In the crystal structures of derivatives like Ethyl 4-amino-3,5-difluorobenzoate, the molecules are connected and stabilized by a network of intermolecular interactions.

π-Stacking: Aromatic rings in these structures often engage in π-stacking interactions. In the crystal of a related azobenzene derivative, the interplanar distance between overlapping phenyl rings is 3.324 (13) Å, which is shorter than the interplanar distance in graphite, indicating significant stacking forces. iucr.orgresearchgate.net These interactions play a crucial role in the self-assembly and packing of the molecules in the solid state.

Powder X-ray Diffraction (PXRD) for Crystalline Materials

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of solid materials. Although this compound is a liquid under standard conditions, it can be crystallized to yield needle-like crystals, particularly through methods like slow cooling of an ethanol-water mixture to 4°C. Analysis of this solid-state form via diffraction techniques provides critical information about its atomic and molecular packing.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Ethyl 4-amino-3,5-difluorobenzoate | Monoclinic | P2₁/c | a = 7.452 Å, b = 12.873 Å, c = 9.831 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound, the presence and position of the fluorine atoms on the benzene ring significantly influence its electronic properties.

Research indicates that the 3,4-difluoro substitution pattern induces a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax) compared to its mono-fluorinated counterparts. The λmax for this compound is reported to be approximately 270 nm, a result of enhanced conjugation within the aromatic system. Furthermore, the fluorine atoms have been observed to decrease the fluorescence quantum yield by reducing π-π* transitions, making it less fluorescent than non-fluorinated benzoate esters. These findings highlight the critical role of fluorine substitution in tuning the photophysical properties of aromatic esters.

| Compound | Spectroscopic Feature | Observation | Reference |

|---|---|---|---|

| This compound | λmax | ~270 nm | |

| This compound Derivatives | Effect of Fluorination | Bathochromic shift compared to mono-fluorinated analogs | |

| Fluorinated Esters | Fluorescence | Reduced quantum yield compared to non-fluorinated esters |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. A typical TGA experiment involves heating a sample in a controlled atmosphere, such as nitrogen, at a constant heating rate (e.g., 10 °C/min) over a specified temperature range. rsc.orgrsc.org

Specific TGA data for this compound is not detailed in the available literature. However, studies on related benzoate compounds offer valuable context. For example, the thermal stability of ethyl 4-amino-3,5-difluorobenzoate has been investigated, with TGA results indicating decomposition thresholds above 200°C. This suggests that fluorinated benzoate esters possess significant thermal stability. Analysis of this compound would likely reveal its decomposition range and identify any stable intermediates formed during thermal degradation.

| Compound | Technique | Finding | Reference |

|---|---|---|---|

| Related Benzoates (e.g., Ethyl 4-amino-3,5-difluorobenzoate) | TGA | Decomposition thresholds observed >200°C |

Electron Microscopy (Transmission Electron Microscopy - TEM) for Morphological Characterization

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to characterize the morphology, size, and structure of materials at the nanoscale. This method is applied to solid samples and is not used for the characterization of pure liquids like this compound.

However, TEM is highly relevant in studies where this compound or its derivatives serve as precursors or building blocks for the synthesis of larger, solid-state structures. For instance, research involving the creation of oligomers or metal-organic frameworks (MOFs) that incorporate fluorinated benzoate moieties utilizes TEM to visualize the morphology of the resulting materials. rsc.orgrsc.org In such cases, samples are prepared by suspending the material in a solvent, drop-casting it onto a TEM grid, and allowing the solvent to evaporate before imaging. rsc.org This allows researchers to study the shape and size distribution of nanoparticles or the layered structure of polymers synthesized from these chemical building blocks.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 3,4-difluorobenzoate, DFT calculations are instrumental in elucidating its structural properties and understanding reaction mechanisms.

DFT can be used to optimize the geometry of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations can confirm the planarity of the benzene (B151609) ring and the geometry of the ethyl ester group. This theoretical data can be compared with experimental results from techniques like X-ray crystallography for validation. In a study on related fluorinated esters, single-crystal X-ray diffraction revealed planar aromatic rings and specific ester group geometries that are consistent with efficient packing in the crystal lattice.

Furthermore, DFT is crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of reaction pathways. For example, in palladium-catalyzed C-H functionalization reactions, DFT can help to identify the most favorable sites for reaction and elucidate the role of the fluorine substituents in directing the regioselectivity of the transformation. osaka-u.ac.jp The electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, which can be quantified by DFT to predict reactivity.

Table 1: Exemplary DFT-Calculated Parameters for a Related Fluorinated Benzoate (B1203000)

| Parameter | Calculated Value |

| C-F Bond Length | ~1.35 Å |

| LUMO Energy | -1.8 eV |

Note: The data presented is based on findings for related compounds and serves as an illustrative example of the types of parameters that can be obtained through DFT calculations for this compound.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing computational methods like DFT and other quantitative structure-activity relationship (QSAR) models, is a valuable tool for forecasting the reactivity and selectivity of this compound in various chemical transformations. mdpi.com These models can help to screen for optimal reaction conditions and predict the outcomes of reactions before they are carried out in the lab, saving time and resources.

The reactivity of this compound is significantly influenced by the two fluorine atoms on the benzene ring. These strongly electronegative atoms have a profound effect on the electronic properties of the molecule, which in turn governs its behavior in chemical reactions. For instance, in nucleophilic aromatic substitution reactions, the fluorine atoms can activate the ring towards attack by nucleophiles. Predictive models can quantify this effect and predict the regioselectivity of such reactions.

In the context of drug discovery and development, predictive models can be used to forecast the biological activity of derivatives of this compound. By correlating structural features with biological activity, these models can guide the design of new compounds with enhanced potency and selectivity towards specific biological targets. nih.gov

Analysis of Electronic Structure and Molecular Orbitals

The electronic structure of this compound, particularly the distribution of electrons and the nature of its molecular orbitals, is key to understanding its chemical properties and reactivity. Computational methods provide a detailed picture of these electronic features.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted ethyl benzoate.

DFT calculations can be used to visualize the HOMO and LUMO of this compound. The LUMO is anticipated to be localized on the aromatic ring and the carbonyl group of the ester, indicating that these are the most likely sites for nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the benzene ring.

Table 2: Frontier Molecular Orbital Energies for a Related Fluorinated Benzoate

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | -1.8 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The ethyl ester group, in particular, has rotational freedom, and different conformations can have different energies and properties.

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of a molecule over time. rsc.orgscispace.comacs.org By simulating the motion of the atoms according to the laws of classical mechanics, MD simulations can provide insights into the flexibility of the molecule and the relative populations of different conformers. rsc.orgscispace.comacs.org For this compound, MD simulations can reveal the preferred orientation of the ethyl group relative to the difluorophenyl ring.

These simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.gov This is particularly relevant in the context of its applications in materials science and medicinal chemistry, where understanding intermolecular interactions is crucial. For instance, MD simulations can be used to predict how the molecule might bind to the active site of an enzyme, providing a basis for the rational design of new inhibitors. acs.org

Applications and Research Trajectories in Advanced Organic Synthesis and Functional Materials

Role as a Synthetic Synthon and Key Intermediate

As a synthetic synthon, Ethyl 3,4-difluorobenzoate provides a foundational structure that can be chemically modified to produce more complex molecules. It serves as a key intermediate in multi-step synthetic pathways.

Building Block for Complex Organic Molecules

This compound is utilized as a versatile building block in organic chemistry. lifechemicals.comasischem.com The presence of the difluorinated phenyl ring and the reactive ester group allows for a variety of chemical transformations. Chemists leverage this intermediate to construct larger, more intricate molecular architectures. The fluorine atoms can influence the reactivity of the aromatic ring and introduce unique electronic properties into the target molecules, which is a desirable feature in the synthesis of specialty chemicals and pharmaceuticals. researchgate.net

Precursor for Fluorinated Heterocycles and Biologically Active Scaffolds

The development of new therapeutic agents and agrochemicals often relies on the synthesis of fluorinated organic molecules, as the inclusion of fluorine can enhance metabolic stability and biological activity. researchgate.net this compound serves as a precursor for the synthesis of fluorinated heterocycles, which are core structures in many biologically active compounds. nih.gov For instance, fluorinated pyrazolecarboxamides are found in modern fungicides. nih.gov The difluoro-substituted benzene (B151609) ring of this compound can be incorporated into larger scaffolds that are evaluated for various biological activities, contributing to the discovery of new lead compounds in drug development. nih.govmdpi.com

Development of Photoresponsive and Smart Materials

Photoresponsive materials, which can change their properties upon exposure to light, are at the forefront of materials science research. This compound and its derivatives are being explored as key components in the creation of these "smart" materials. mdpi.comrsc.org

Synthesis of Azobenzene (B91143) Derivatives for Photochemical Switching

Azobenzenes are a class of photoswitches that can isomerize between their trans and cis forms when irradiated with light of specific wavelengths, leading to significant changes in their geometry and electronic properties. nih.gov Fluorination of the azobenzene core has been shown to improve its photochemical properties, such as increasing the thermal stability of the cis isomer. nih.gov

Research has demonstrated the synthesis of fluorinated azobenzene derivatives, which are valuable for applications in photopharmacology. nih.gov For example, a tetrafluorinated azobenzene dicarboxylate has been synthesized using a multi-step process starting from a related fluorinated aniline. nih.gov The introduction of fluorine atoms ortho to the azo group can lead to higher conversion to the cis form and significantly increased thermal stability, from hours to over a year. nih.gov This makes such compounds highly suitable for applications requiring stable photoswitching.

| Azobenzene Derivative Property | Observation | Significance |

| Isomer Conversion | Fluorination in ortho positions can help achieve higher isomer conversion to the cis form. nih.gov | More efficient switching between states. |

| Thermal Stability of cis Isomer | Significantly increased from 5 hours to 700 days in ortho-fluorinated azobenzenes compared to non-fluorinated versions. nih.gov | Enables long-term information storage and stable states for biological applications. |

| Application | Used as molecular tools for controlling biological processes and for the synthesis of photoresponsive polymers. nih.gov | Potential for targeted drug delivery, light-controlled catalysis, and optical data storage. |

Photoactivated Metal-Organic Frameworks (MOFs) for Controlled Release

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org By incorporating photoresponsive molecules like azobenzenes into the organic linkers, it is possible to create photoactivated MOFs. rsc.org These smart materials can change their pore structure or release guest molecules upon light stimulation. rsc.org

While direct synthesis of MOFs using this compound as the primary linker is a developing area, the principle involves modifying such precursors into dicarboxylic acids that can then be used in MOF synthesis. The resulting photoresponsive MOFs could have significant applications in targeted drug delivery and controlled release systems. nih.govnih.gov Light could be used as an external trigger to release a therapeutic agent encapsulated within the MOF's pores at a specific time and location in the body, enhancing treatment efficacy. nih.govnih.gov

Medicinal Chemistry and Biological Research

Exploration as Biochemical Probes for Enzyme and Metabolic Studies

While not a biochemical probe itself, this compound is a crucial precursor for synthesizing molecules that act as probes for enzyme activity. A notable application is in the creation of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the fatty acid network that promotes cancer pathogenesis. google.com Researchers have utilized this compound in the synthesis of potent MAGL inhibitors. google.com These inhibitors serve as powerful biochemical tools, or probes, to study the function of MAGL and its role in disease, thereby helping to elucidate metabolic pathways that could be targeted for novel cancer therapies. google.com

Development of Fluoroquinolone Analogues and Topoisomerase Inhibition

The 6-fluoroquinolone core is a cornerstone of a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The presence and position of fluorine atoms on the aromatic ring are critical for their antibacterial efficacy. While direct synthesis of commercial fluoroquinolones from this compound is not prominently documented, its precursor, 3,4-difluorobenzoic acid, is a key fluorinated building block in organic synthesis. dur.ac.ukgoogle.cagoogle.com The 3,4-difluoro substitution pattern is relevant to the broader class of fluoroquinolone antibiotics, making esters like this compound valuable intermediates for the synthesis of novel analogues and for research into structure-activity relationships of topoisomerase inhibitors.

Design of Photo-Switchable Antibiotics

Photopharmacology is an emerging field that aims to create "smart drugs" whose activity can be controlled spatially and temporally with light. researchgate.net This is often achieved by incorporating a molecular photoswitch, such as an azobenzene group, into a drug's structure, allowing it to be toggled between an active and an inactive form. researchgate.net This approach could be particularly beneficial for antibiotics, potentially reducing side effects and combating the development of bacterial resistance. researchgate.net While the concept of creating photo-responsive antibiotics by modifying existing drugs like fluoroquinolones has been explored, the specific use of this compound in the synthesis of such photo-switchable systems has not been detailed in available research.

Investigation of Antibacterial and Antifungal Properties

Fluorine-containing compounds are of significant interest in the development of new pharmaceuticals and agrochemicals, with approximately 20% of all pharmaceuticals containing fluorine. The inclusion of fluorine can alter a molecule's metabolic stability, binding affinity, and biological activity. While many complex fluorinated molecules, including fluoroquinolones and fluorinated chalcone (B49325) derivatives, have demonstrated potent antibacterial and antifungal activities, there is no specific data available from the reviewed sources on the intrinsic antimicrobial properties of this compound itself. Further investigation would be required to determine if this specific compound possesses any direct antibacterial or antifungal efficacy.

Environmental Chemistry and Sustainable Practices

The widespread use of fluorinated compounds necessitates the development of environmentally benign synthetic methods and effective remediation strategies for potential pollutants.

Green Synthesis Methodologies and Metrics for Fluorinated Compounds

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The environmental impact of a synthesis can be quantified using various metrics. Key metrics include Atom Economy, which calculates the efficiency of reactant atom incorporation into the final product, and the Environmental Factor (E-Factor), which measures the total weight of waste produced per kilogram of product. healechemistry.com Process Mass Intensity (PMI) is another comprehensive metric, particularly used in the pharmaceutical industry, that considers the total mass of materials (water, solvents, reagents, raw materials) used to produce a given mass of the final product. healechemistry.com

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Environmental Factor (E-Factor) | Total mass of waste (kg) / Mass of product (kg) | 0 |

| Process Mass Intensity (PMI) | Total mass input (kg) / Mass of product (kg) | 1 |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% |

For fluorinated compounds, green approaches include solid-state mechanochemical methods that avoid the use of high-boiling, toxic solvents and allow for rapid reactions under ambient conditions. The direct use of elemental fluorine in continuous flow reactors is also being explored as a greener alternative to traditional multi-step syntheses for creating fluorinated building blocks. dur.ac.uk

Electrochemical Hydrodefluorination for Remediation of Fluoroaromatic Pollutants

Fluoroaromatic compounds can be persistent environmental pollutants due to the strength of the carbon-fluorine (C-F) bond. Electrochemical hydrodefluorination has emerged as a promising method for their remediation. This technique uses an electric current to reductively cleave C-F bonds, converting them into C-H bonds, thereby detoxifying the compound. dur.ac.uk This process offers a high degree of control and can be performed under mild conditions. Recent advancements have demonstrated the effective mono- and di-hydrodefluorination of various aryl-CF3 compounds using a nickel cathode, highlighting the potential of electrochemical methods for the late-stage modification of complex molecules and the remediation of fluoroaromatic pollutants. dur.ac.uk

Environmental Fate and Transformation Studies of Organofluorines

The environmental persistence and potential for transformation of organofluorine compounds, such as this compound, are of significant interest due to the high stability of the carbon-fluorine bond. While specific studies on the environmental fate of this compound are limited, the degradation pathways of analogous fluorinated aromatic compounds can provide insights into its likely behavior in the environment.

A primary transformation pathway for ethyl esters of aromatic acids in the environment is hydrolysis. This reaction can be abiotic or microbially mediated, cleaving the ester bond to yield the corresponding carboxylic acid and alcohol. In the case of this compound, hydrolysis would result in the formation of 3,4-difluorobenzoic acid and ethanol (B145695). The rate of this hydrolysis is dependent on various environmental factors, including pH, temperature, and microbial activity.

The subsequent fate of the resulting 3,4-difluorobenzoic acid is crucial for its complete environmental degradation. Research on the microbial degradation of monofluorobenzoates has shown that bacteria can metabolize these compounds. For instance, some bacterial strains have been shown to degrade 4-fluorobenzoate (B1226621) via 4-fluorocatechol. nih.gov Another study on the degradation of 3-fluorobenzoate (B1230327) by Pseudomonas sp. B13 identified 2-fluoro-cis,cis-muconic acid as a metabolite. google.com These studies suggest that microorganisms possess enzymatic machinery capable of cleaving the aromatic ring of fluorinated benzoic acids.

However, the presence of multiple fluorine substituents, as in 3,4-difluorobenzoic acid, may influence the degradability. The position of the fluorine atoms on the aromatic ring can affect the susceptibility of the compound to enzymatic attack. While there is a lack of specific studies on the microbial degradation of 3,4-difluorobenzoic acid, research on the degradation of 3,4-difluoroaniline (B56902) by Pseudomonas fluorescens 26-K demonstrated that this strain could completely degrade the compound, accompanied by intensive defluorination. researchgate.net This suggests that microbial systems capable of metabolizing difluorinated aromatic rings exist in the environment.

The ultimate mineralization of such compounds involves the cleavage of the carbon-fluorine bond, a thermodynamically challenging step. Nevertheless, various microorganisms have been shown to possess dehalogenase enzymes that can catalyze this process. The degradation of fluorinated aromatics often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage and subsequent removal of the fluorine atoms.

Below is a table summarizing the potential transformation products of this compound based on known degradation pathways of similar compounds.

| Initial Compound | Potential Transformation Process | Potential Intermediate Products | Potential Final Products |

| This compound | Hydrolysis | 3,4-Difluorobenzoic acid, Ethanol | Carbon dioxide, Water, Fluoride (B91410) ions |

| 3,4-Difluorobenzoic acid | Microbial Degradation (e.g., hydroxylation, ring cleavage) | Dihydroxylated intermediates, Ring-opened aliphatic acids | Carbon dioxide, Water, Fluoride ions |

It is important to note that the persistence of fluorinated organic compounds in the environment can be significant. nih.gov The stability of the C-F bond contributes to their recalcitrance to degradation. Therefore, further research is necessary to elucidate the specific environmental transformation pathways and degradation rates of this compound and its primary transformation product, 3,4-difluorobenzoic acid.

Agrochemical Research

Fluorinated organic molecules play a crucial role in modern agrochemical research and development due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity. While this compound itself is not a commercialized agrochemical, its structural motif, the difluorophenyl group, is present in several active ingredients. More directly, its hydrolysis product, 3,4-difluorobenzoic acid, and related difluorinated aromatic compounds serve as important intermediates in the synthesis of various pesticides.

One prominent example of an agrochemical featuring a difluorophenyl moiety is the herbicide Diflufenican . wikipedia.orgnih.gov Diflufenican is a pyridinecarboxamide herbicide used for the control of broadleaf weeds in cereals and other crops. wikipedia.org Its chemical structure is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide. nih.gov The synthesis of Diflufenican involves the reaction of 2,4-difluoroaniline (B146603) with 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. chemicalbook.comresearchgate.net Although this synthesis utilizes 2,4-difluoroaniline rather than a derivative of 3,4-difluorobenzoic acid, it highlights the importance of difluorinated anilines, which can be synthesized from the corresponding difluorobenzoic acids, as key building blocks in the agrochemical industry.

The presence of the 2,4-difluorophenyl group in Diflufenican is critical to its herbicidal activity. Diflufenican acts by inhibiting carotenoid biosynthesis in plants, leading to the destruction of chlorophyll (B73375) and subsequent plant death. wikipedia.org The fluorine substituents are known to influence the molecule's uptake, transport, and interaction with the target enzyme, phytoene (B131915) desaturase.

Furthermore, derivatives of dichlorobenzoic acid have been reported to exhibit phytotoxic activity, suggesting that halogenated benzoic acids, in general, are a promising class of compounds for herbicide discovery. chemicalbook.com This provides a rationale for the exploration of difluorobenzoic acid derivatives, including those derived from this compound, in the search for new herbicidal agents.

The following table presents an example of an agrochemical containing a difluorophenyl group, illustrating the relevance of this structural motif in pesticide development.

| Agrochemical | Chemical Class | Mode of Action | Relevance of Difluorophenyl Moiety |

| Diflufenican | Pyridinecarboxamide | Inhibition of carotenoid biosynthesis (Phytoene desaturase inhibitor) | The 2,4-difluorophenyl group is a key structural component essential for its herbicidal activity. |

Conclusion and Future Perspectives in the Research of Ethyl 3,4 Difluorobenzoate

Current Challenges and Limitations in Fluorinated Ester Chemistry

The synthesis and application of fluorinated esters like Ethyl 3,4-difluorobenzoate are not without their difficulties. A primary obstacle lies in the inherent strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent single bonds known. chinesechemsoc.org This stability, while advantageous in the final product, makes the selective introduction of fluorine atoms into organic molecules a significant chemical challenge. pharmtech.com

Key challenges include:

Hazardous Reagents and Bypassing HF: Traditionally, the production of all fluorochemicals relies on the highly toxic and corrosive gas hydrogen fluoride (B91410) (HF). ox.ac.uk The process is energy-intensive and poses significant safety risks, as evidenced by historical industrial accidents. ox.ac.uk A major goal in the field is the development of new methods that bypass the generation of HF, for instance, by making fluorochemicals directly from the mineral fluorspar (CaF2). ox.ac.uksciencedaily.com

Selective Fluorination: Achieving regioselectivity in the fluorination of aromatic rings is a persistent challenge. The development of methods for the late-stage fluorination of complex molecules is an active area of research, as it would allow for the efficient generation of new drug candidates and other functional materials. pharmtech.com

Reaction Conditions: Many fluorination reactions require harsh conditions, specialized reagents, and transition-metal catalysts, such as palladium or silver. pharmtech.com These factors can limit the functional group tolerance of the reactions and complicate the synthesis of complex molecules. The development of milder and more general fluorination methods remains a priority.

Radiolabeling for PET Imaging: The introduction of the fluorine-18 (B77423) isotope for Positron Emission Tomography (PET) is hampered by its short half-life. This necessitates rapid reaction times, often under 30 minutes, which is a major hurdle for many fluorination methods that require lengthy procedures. acs.orgnih.gov

These challenges are summarized in the following table:

| Challenge | Description |

| Hazardous Reagents | The use of toxic and corrosive reagents like hydrogen fluoride (HF) in traditional fluorination processes poses significant safety and environmental risks. ox.ac.uk |

| C-F Bond Formation | The strength and stability of the carbon-fluorine bond make its selective formation a difficult chemical transformation. chinesechemsoc.orgpharmtech.com |

| Reaction Selectivity | Achieving precise control over the position of fluorine atom introduction (regioselectivity) in complex molecules is a persistent synthetic hurdle. pharmtech.com |

| Harsh Reaction Conditions | Many fluorination methods require high temperatures, strong bases, or specialized catalysts, limiting their applicability to sensitive substrates. acs.org |

| Rapid Radiolabeling | The short half-life of fluorine-18 necessitates extremely fast and efficient chemical reactions for the synthesis of PET imaging agents. acs.orgnih.gov |

Emerging Research Directions and Interdisciplinary Opportunities

Despite the challenges, the field of fluorinated ester chemistry is vibrant with innovation. This compound serves as a key player in several emerging areas of research that span multiple scientific disciplines.

Pharmaceutical and Agrochemical Synthesis: The compound is a crucial intermediate in the synthesis of biologically active molecules. Its structure is a scaffold for developing new drugs, and it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are important for drug metabolism. In agriculture, it is used to create herbicides and fungicides. chemimpex.com

Advanced Materials Science: this compound is a building block for high-performance polymers with tailored properties. The unique characteristics of fluorinated compounds are also being explored in the development of liquid crystals and advanced coatings. chemimpex.comtandfonline.com

Catalysis and Organic Synthesis: The compound is a versatile tool in synthetic organic chemistry, particularly in palladium-catalyzed C–H activation reactions. The development of novel catalytic systems that utilize fluorinated building blocks is a burgeoning area of research.

Energy Storage: Recent research has highlighted the use of fluorinated ester additives, like Methyl 2-Fluoroisobutyrate, in electrolytes for room-temperature sodium-sulfur batteries. These additives can improve battery performance by regulating the behavior of the sodium anode and inhibiting dendrite growth. nih.gov This points to potential applications for other fluorinated esters, including derivatives of this compound, in next-generation energy storage solutions.

The interdisciplinary nature of these research directions is summarized below:

| Research Area | Application of this compound and Related Compounds |

| Medicinal Chemistry | Serves as a key intermediate for synthesizing pharmaceuticals and as a tool for studying drug metabolism. |

| Agrochemicals | Used in the formulation of modern herbicides and fungicides to enhance crop protection. chemimpex.com |

| Polymer Science | Acts as a monomer or building block for creating high-performance polymers with enhanced durability and specific chemical resistance. |

| Liquid Crystals | Fluorinated esters are being investigated for the formulation of advanced liquid crystalline materials with desirable properties like antiferroelectricity. tandfonline.com |

| Battery Technology | Fluorinated ester additives are being developed to improve the stability and performance of electrolytes in advanced battery systems. nih.gov |

Broader Impact on Sustainable Chemical Development and Applied Sciences

The research and development surrounding this compound and the broader class of fluorochemicals are increasingly aligned with the principles of sustainable chemistry. The global fluorochemicals market is substantial, valued at over USD 31 billion in 2024, and is projected to grow. straitsresearch.com This growth necessitates a shift towards more environmentally benign manufacturing processes.

Key aspects of this sustainable transformation include:

Green Chemistry Initiatives: There is a strong push to develop "hazard-free" production methods for fluorochemicals that bypass the use of hydrogen fluoride. ox.ac.uksciencedaily.com One promising approach involves mechanochemical processes that use ball-milling to generate fluorochemicals directly from fluorspar, which could significantly reduce the carbon footprint of the industry. ox.ac.uksciencedaily.com

Waste Reduction and Resource Recycling: Companies are focusing on recycling waste from their manufacturing processes and recovering used materials from customers to promote a circular economy for fluorochemicals. daikinchemicals.com

Development of Eco-Friendly Products: There is a growing trend towards the development of fluorochemicals with a lower environmental impact, such as refrigerants with a low global warming potential (GWP) and recyclable fluoropolymers. straitsresearch.com Recently, German researchers have developed a new class of fluorinated polymers with ester bonds that facilitate degradation and allow for the recovery and reuse of fluorine. packaging-gateway.com

Regulatory Compliance and Future Outlook: Governments and international bodies are implementing stricter environmental regulations, which are driving innovation in sustainable fluorochemical production. straitsresearch.com Companies that invest in green technologies are likely to have a competitive advantage in the future.

The commitment to sustainability is reshaping the fluorochemical industry, with a focus on a "cradle-to-cradle" approach that considers the entire lifecycle of these important compounds.

Q & A

Q. What are the structural characteristics of Ethyl 3,4-difluorobenzoate, and how are they experimentally validated?

this compound (C₉H₈F₂O₂) consists of a benzoate ester with fluorine substituents at the 3- and 4-positions of the aromatic ring and an ethyl ester group at the 1-position. Key structural confirmation methods include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine positions (δ ~ -110 to -140 ppm for aromatic fluorines), while ¹H NMR resolves ethyl group signals (triplet for CH₃CH₂O at δ 1.3–1.4 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 186.049 (calculated) confirm the molecular formula .

- X-ray Crystallography : Resolves bond angles and distances, particularly the C-F bond (~1.35 Å) and ester group geometry .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A standard route involves esterification of 3,4-difluorobenzoic acid :

- Acid-Catalyzed Esterification : React 3,4-difluorobenzoic acid with ethanol in the presence of H₂SO₄ or HCl under reflux (80–100°C). Yields >85% are achievable after 6–8 hours .

- Claisen Condensation : Ethyl difluoroacetate and ethyl acetate undergo condensation with a base (e.g., NaOEt) to form the ester . Critical conditions include anhydrous solvents, controlled temperature, and inert atmospheres to avoid hydrolysis .

Q. How is this compound purified, and what analytical techniques ensure purity?

- Purification : Vacuum distillation (boiling point ~88°C at 8 mmHg) or column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) .

- Purity Analysis :

- HPLC : Retention time comparison with standards (C18 column, acetonitrile/water mobile phase) .

- Melting Point : Pure samples melt at 65°C (lit.) .

- LogP Measurement : Experimental logP ~2.3 (vs. calculated 2.14) confirms hydrophobicity .

Advanced Research Questions

Q. What role does this compound play in Pd-catalyzed C–H functionalization reactions?

The compound serves as a substrate in palladium-catalyzed olefination . For example:

- Reaction Protocol : this compound reacts with alkenes (e.g., styrene) using Pd(OAc)₂/S,O-ligand catalysts in dichloroethane (DCE) at 80°C. The 3,4-difluoro groups enhance electrophilicity, directing olefination to the para position (yields up to 74%) .

- Mechanistic Insight : Fluorine substituents increase electron deficiency, stabilizing transition states via inductive effects. Ligand choice (e.g., bidentate S,O-ligands) prevents β-hydride elimination .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO (-1.8 eV) localizes on the carbonyl, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulates steric effects of fluorine substituents, showing reduced rotational freedom in the ester group compared to non-fluorinated analogs .

Q. What challenges arise in regioselective functionalization of this compound, and how are directing groups utilized?

- Challenge : Competing reactivity at fluorine-adjacent positions due to steric and electronic effects.

- Solution : Installing amino or hydroxy directing groups (e.g., methyl 2-amino-3,4-difluorobenzoate) enables meta- or para-selective C–H activation. For example, amino groups coordinate Pd catalysts, directing olefination to the 5-position .

Q. How do fluorination patterns influence the photophysical properties of this compound derivatives?

- UV-Vis Spectroscopy : 3,4-Difluoro substitution induces a bathochromic shift (λmax ~270 nm) compared to mono-fluorinated analogs due to enhanced conjugation .

- Fluorescence Quenching : Fluorine atoms reduce π-π* transitions, decreasing quantum yield (Φ ~0.1 vs. 0.3 for non-fluorinated esters) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- GHS Classification : Flammable liquid (Category 4), skin irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 4°C, away from oxidizers and ignition sources .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.